3-Benzyl-piperazine-2,5-dione
Overview
Description
Cyclo(phenylalanine-glycine), also known as cyclo(Phe-Gly), is a cyclic dipeptide composed of the amino acids phenylalanine and glycine. This compound belongs to the class of 2,5-diketopiperazines, which are the smallest cyclic peptides. Cyclo(phenylalanine-glycine) is known for its biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(phenylalanine-glycine) can be synthesized through the cyclization of the linear dipeptide phenylalanine-glycine. The cyclization reaction typically involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of glycine. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods
In industrial settings, cyclo(phenylalanine-glycine) can be produced through fermentation processes. For example, it can be isolated from the broth culture of endophytic Streptomyces YIM 64018 associated with Paraboea sinensis . The fermentation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclo(phenylalanine-glycine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert the diketopiperazine ring to a more reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diketopiperazines and reduced forms of the original compound .
Scientific Research Applications
Cyclo(phenylalanine-glycine) has a wide range of scientific research applications:
Mechanism of Action
Cyclo(phenylalanine-glycine) exerts its effects through various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells, as well as the inhibition of cell proliferation . The exact molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Cyclo(phenylalanine-glycine) can be compared with other similar cyclic dipeptides, such as:
Cyclo(tyrosine-glycine): Similar in structure but contains tyrosine instead of phenylalanine.
Cyclo(alanine-phenylalanine): Contains alanine instead of glycine.
Cyclo(phenylalanine-valine): Contains valine instead of glycine.
Uniqueness
Cyclo(phenylalanine-glycine) is unique due to its specific combination of phenylalanine and glycine, which imparts distinct biological activities and chemical properties. Its antimicrobial and anticancer activities make it particularly valuable for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-benzylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJHXFWJFSFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964640 | |
Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5037-75-2 | |
Record name | 3-Benzyl-piperazine-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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